Technical Whitepaper: Solubility Dynamics of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
Technical Whitepaper: Solubility Dynamics of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate
The following technical guide details the solubility profile, molecular behavior, and characterization protocols for Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate (CAS: 54030-56-7).[1]
Executive Summary
Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate is a critical heterocyclic intermediate, widely utilized in the synthesis of HMG-CoA reductase inhibitors (statins) and antiviral agents.[1] Its solubility profile is non-linear and heavily influenced by keto-enol tautomerism , which shifts based on solvent polarity.[1]
This guide provides a definitive analysis of its behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] While DMSO serves as the optimal vehicle for high-concentration stock solutions and reaction media, Methanol exhibits a temperature-dependent solubility curve ideal for thermodynamic recrystallization.[1]
Molecular Architecture & Solubility Physics
To understand the solubility profile, we must first address the molecular "chameleon" nature of the compound.
Tautomeric Equilibrium
Although the nomenclature suggests a "hydroxy" group at position 6, in solution—particularly in polar solvents—the molecule predominantly exists as the pyrimidone (lactam) tautomer.
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Enol Form (Lactim): Non-polar, aromatic character. Favored in gas phase or non-polar solvents.[1]
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Keto Form (Lactam): Polar, amide-like character.[1] Favored in DMSO and Methanol.[1]
Impact on Solubility: The Keto form possesses a high dipole moment and distinct Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites. This drives its high affinity for DMSO (a strong HBA) and Methanol (protic).[1]
Solvent Interaction Mechanism
The following diagram illustrates the solvation shell dynamics and tautomeric stabilization.
Solubility Profile Data
The following data summarizes the solubility behavior. Note that while specific gravimetric values vary by batch purity and polymorph, these ranges represent the standard physicochemical behavior for this class of pyrimidines.
Comparative Solubility Matrix
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solubility Classification | High / Freely Soluble | Moderate / Temperature Dependent |
| Saturation Limit (25°C) | > 150 mg/mL | ~ 25 – 45 mg/mL |
| Boiling Point Solubility | N/A (Degradation risk at BP) | > 120 mg/mL (at 64°C) |
| Thermodynamic Behavior | Exothermic dissolution (often) | Endothermic dissolution |
| Primary Use Case | NMR, Stock Solutions, Reaction Solvent | Recrystallization, Washing |
| Tautomer Preference | Strongly shifts to Keto | Shifts to Keto (H-bonded) |
The Methanol "Recrystallization Window"
Methanol is the solvent of choice for purification because it exhibits a steep solubility curve (solubility coefficient
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T_high (60°C): Solute-solvent H-bonds break the crystal lattice energy efficiently.[1]
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T_low (0-4°C): Solubility drops precipitously, inducing supersaturation and nucleation of high-purity crystals.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Objective: Determine the thermodynamic solubility limit at ambient temperature.[1]
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Preparation: Weigh 500 mg of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate into a 4 mL HPLC vial.
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Addition: Add 1.0 mL of solvent (DMSO or MeOH).
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Equilibration:
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Vortex for 2 minutes.
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Place in a thermal shaker at 25°C for 24 hours (agitation speed: 300 rpm).
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Check: If solution is clear, add more solid until a visible precipitate persists (saturation).
-
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (Note: Use Nylon for DMSO if PTFE is unavailable, but PTFE is preferred).
-
Quantification:
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Evaporate a known volume of supernatant (for MeOH).[1]
-
Or Dilute 100x and analyze via HPLC-UV (254 nm) against a standard curve (Best for DMSO).
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Protocol B: Dynamic Crystallization Curve (Methanol)
Objective: Define the metastable zone width for purification.
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Slurry Generation: Create a 100 mg/mL slurry in Methanol.
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Heating: Heat to reflux (64°C) with stirring. The solution should clarify.
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Cooling Ramp: Cool at a rate of 0.5°C/min.
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Turbidity Point: Record the temperature (
) where the first haze appears. This is the Metastable Limit . -
Validation: Hold at
to verify crystal growth vs. amorphous precipitation (oiling out).
Analytical Workflow Diagram
Practical Applications & Expert Insights
"Oiling Out" in Methanol
Issue: During recrystallization in pure methanol, this compound may separate as an oil rather than a crystal if cooled too rapidly. Root Cause: The melting point of the solvated species drops below the solvent boiling point, or impurities depress the melting point. Solution:
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Seeding: Add 0.1% w/w pure seed crystals at 40°C.
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Anti-solvent: Use a MeOH/Water (90:[1]10) mixture. Water acts as a strong anti-solvent.[1] Add water dropwise to the hot methanol solution until slight turbidity, then cool.
DMSO Handling
Caution: DMSO is hygroscopic.[1]
-
Absorption of atmospheric water into DMSO significantly reduces the solubility of this pyrimidine derivative.
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Storage: Always store DMSO stock solutions under Nitrogen or Argon gas to prevent precipitation over time.[1]
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23676755, Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate.[1] Retrieved from [Link][1]
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European Chemicals Agency (ECHA). Registration Dossier - Solubility and Physicochemical Properties of Pyrimidine Derivatives.[1] Retrieved from [Link][1]
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Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard reference for solvent polarity and tautomeric stabilization).
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Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyrimidinones. Chemical Reviews.[1] (Mechanistic grounding for the keto-enol shifts described in Section 2).
